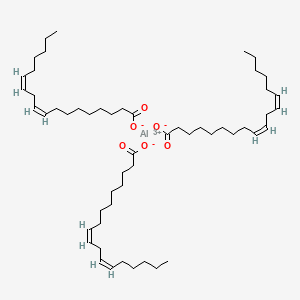
Aluminium trilinoleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aluminium trilinoleate is a chemical compound formed by the reaction of aluminium with linoleic acid. Linoleic acid is a polyunsaturated omega-6 fatty acid commonly found in many vegetable oils. This compound is known for its applications in various industrial processes, particularly in the production of coatings and inks due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions: Aluminium trilinoleate can be synthesized through the reaction of aluminium salts with linoleic acid. The process typically involves the following steps:
Preparation of Linoleic Acid Solution: Linoleic acid is dissolved in an appropriate solvent, such as ethanol or hexane.
Reaction with Aluminium Salts: Aluminium chloride or aluminium nitrate is added to the linoleic acid solution. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of this compound.
Purification: The resulting product is purified through filtration and washing to remove any unreacted starting materials and by-products.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous processing techniques. The reaction conditions are optimized to maximize yield and purity. The use of automated systems ensures consistent quality and efficiency in production.
化学反应分析
Types of Reactions: Aluminium trilinoleate undergoes various chemical reactions, including:
Oxidation: Exposure to air or oxygen can lead to the oxidation of the linoleic acid moiety, forming peroxides and other oxidation products.
Hydrolysis: In the presence of water, this compound can hydrolyze to form aluminium hydroxide and linoleic acid.
Complexation: this compound can form complexes with other metal ions, affecting its solubility and reactivity.
Common Reagents and Conditions:
Oxidation: Typically occurs at elevated temperatures and in the presence of oxygen or air.
Hydrolysis: Occurs in aqueous environments, particularly under acidic or basic conditions.
Complexation: Involves the addition of metal salts or chelating agents.
Major Products Formed:
Oxidation Products: Peroxides, aldehydes, and ketones.
Hydrolysis Products: Aluminium hydroxide and linoleic acid.
Complexes: Various metal-aluminium-linoleate complexes.
科学研究应用
Aluminium trilinoleate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other aluminium-based compounds and as a catalyst in organic reactions.
Biology: Studied for its potential effects on cell membranes and lipid metabolism.
Medicine: Investigated for its potential use in drug delivery systems and as an adjuvant in vaccines.
Industry: Utilized in the production of coatings, inks, and paints due to its ability to improve adhesion and durability.
作用机制
The mechanism of action of aluminium trilinoleate involves its interaction with cell membranes and proteins. The linoleic acid moiety can integrate into lipid bilayers, affecting membrane fluidity and permeability. Aluminium ions can interact with proteins and enzymes, potentially altering their activity and function. These interactions can influence various cellular processes, including signal transduction and metabolic pathways.
相似化合物的比较
Aluminium Stearate: Another aluminium-based compound used in coatings and lubricants.
Aluminium Palmitate: Similar in structure and used in cosmetics and pharmaceuticals.
Aluminium Oleate: Used in the production of soaps and detergents.
Uniqueness of Aluminium Trilinoleate: this compound is unique due to its polyunsaturated linoleic acid moiety, which imparts distinct chemical and physical properties. Its ability to undergo oxidation and form complexes with other metals makes it particularly valuable in various industrial and research applications.
属性
CAS 编号 |
645-17-0 |
|---|---|
分子式 |
C54H93AlO6 |
分子量 |
865.3 g/mol |
IUPAC 名称 |
aluminum;(9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/3C18H32O2.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);/q;;;+3/p-3/b3*7-6-,10-9-; |
InChI 键 |
BEQTZCISVVHICR-VLKMOBIUSA-K |
手性 SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].[Al+3] |
规范 SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)[O-].CCCCCC=CCC=CCCCCCCCC(=O)[O-].CCCCCC=CCC=CCCCCCCCC(=O)[O-].[Al+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


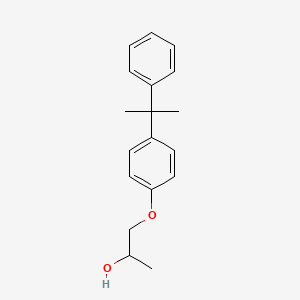
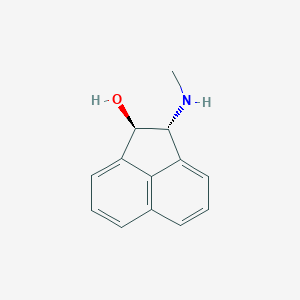
![N,N'-Naphthalene-1,5-diylbis[3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]naphthalene-2-carboxamide]](/img/structure/B13763961.png)
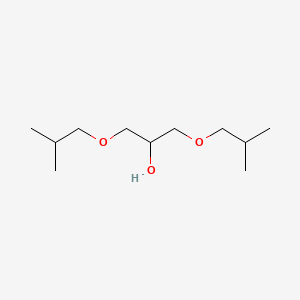
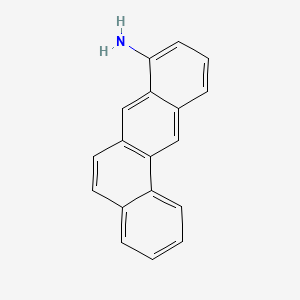
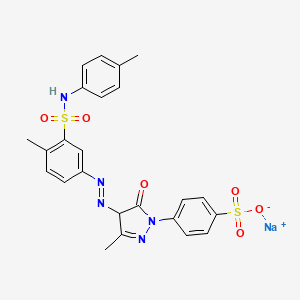
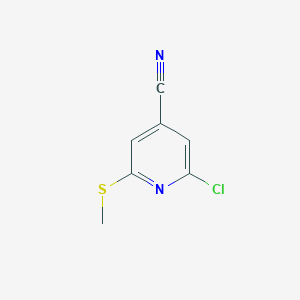
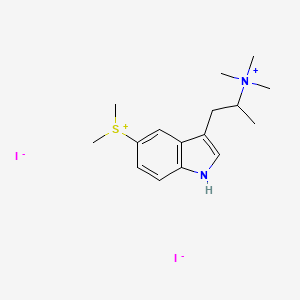
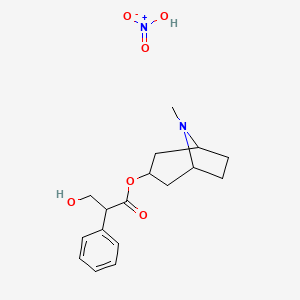
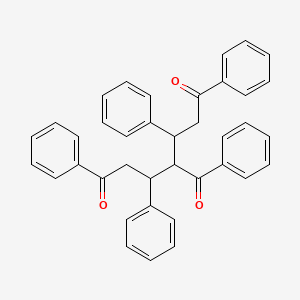

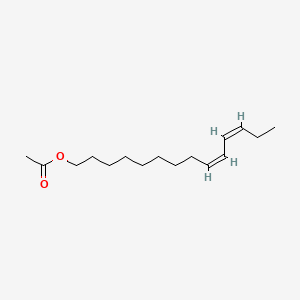
![2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-4-[(2-nitrophenyl)azo]-](/img/structure/B13764036.png)

